molecular formula C9H9N3O3 B1418152 Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 926663-00-5

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1418152
M. Wt: 207.19 g/mol
InChI Key: PCKVUOAPCLMZJI-UHFFFAOYSA-N
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Description

“Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the CAS Number: 926663-00-5 . It has a molecular weight of 207.19 . The IUPAC name for this compound is ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-12-4-3-7(13)11-8(6)12/h3-5H,2H2,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 207.19 . The storage temperature for this compound is recommended to be in a refrigerator .

Scientific Research Applications

Synthesis and Biological Activity

  • Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been utilized in the synthesis of various heterocyclic systems. For instance, their reactions with different reagents have led to the creation of compounds with biocidal properties against bacteria and fungi, demonstrating potential in the field of antimicrobial research (Youssef, Abbady, Ahmed, & Omar, 2011).

Antimicrobial Evaluation

  • The compound has been employed in the synthesis of new pyrimidine derivatives. Selected examples of these synthesized products have been evaluated for their antimicrobial properties, suggesting its relevance in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Cyclization and Recyclization Reactions

  • Studies show the compound's ability to undergo cyclization and recyclization reactions under various conditions. These reactions result in the formation of different carboxylates, highlighting its versatility in organic synthesis (Goryaeva, Burgart, & Saloutin, 2013).

Synthesis of Fused Thiazolo Derivatives

  • The compound is also key in synthesizing 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives. These derivatives have been synthesized using ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate as a starting material, indicating its utility in creating complex heterocyclic structures (Ahmed, 2003).

Selective Synthesis Applications

  • Its use in selective cyclocondensation reactions to yield specific pyrazolo[3,4-b]pyridin-3-ones further exemplifies its importance in synthetic chemistry. These reactions demonstrate the compound's selectivity in forming specific derivatives (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Applications in Heterocyclic Chemistry

  • Its reaction patterns have also been explored in the synthesis of new polyfunctional 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-5-ones, showcasing its utility in creating various heterocyclic compounds (Lebed', Kos, Polovinko, Tolmachev, & Vovk, 2009).

Synthesis of Thiazolopyrimidines

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-12-4-3-7(13)11-8(6)12/h3-5H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKVUOAPCLMZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582923
Record name Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

926663-00-5
Record name Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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